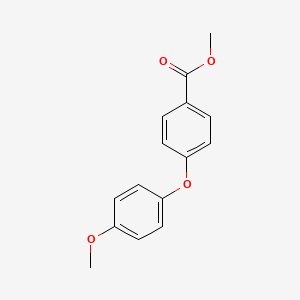

Methyl 4-(4-methoxyphenoxy)benzoate

Description

Methyl 4-(4-methoxyphenoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a 4-methoxyphenoxy group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystals, and polymers.

Properties

CAS No. |

38342-84-6 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

methyl 4-(4-methoxyphenoxy)benzoate |

InChI |

InChI=1S/C15H14O4/c1-17-12-7-9-14(10-8-12)19-13-5-3-11(4-6-13)15(16)18-2/h3-10H,1-2H3 |

InChI Key |

IHBXGAXXJNVDHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Triazine-Linked Analogs

Example Compounds :

- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)

- Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5m)

Key Differences :

- Substituents: These triazine derivatives incorporate halogen (Br) or cyano (CN) groups at the 4-position of the phenoxy ring, introducing steric and electronic effects absent in Methyl 4-(4-methoxyphenoxy)benzoate.

- Synthesis: Prepared via nucleophilic substitution using 2,4,6-trichlorotriazine and 4-methoxyphenol, these compounds exhibit higher molecular complexity due to triazine core integration .

- Applications : The triazine core enhances thermal stability, making these analogs suitable for materials science applications, whereas the parent compound may prioritize simpler ester-based reactivity.

Quinoline-Piperazine Derivatives

Example Compound :

- Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6)

Key Differences :

- Structural Complexity: The quinoline-piperazine moiety introduces a rigid, planar aromatic system and a basic nitrogen center, significantly altering solubility and bioavailability compared to the parent compound.

- Biological Relevance: Such derivatives are often explored as kinase inhibitors or antimicrobial agents, leveraging the quinoline scaffold’s intercalation properties. This compound lacks this pharmacophoric feature .

Piperazine-Containing Esters

Example Compounds :

- 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates

Key Differences :

- Functional Groups : The addition of a 2-hydroxypropyl chain and piperazine ring increases hydrogen-bonding capacity and lipophilicity.

- Physicochemical Properties: These compounds exhibit logP values ranging from 2.5–4.0 and pKa values near 8.5, indicating enhanced membrane permeability compared to the less polar this compound .

Schiff Base Esters

Example Compound :

- 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate

Key Differences :

- Liquid Crystal Applications: Schiff base esters are tailored for liquid crystalline behavior due to their planar imine groups and long alkyl chains. This compound, without a Schiff base or alkyl chain, lacks such mesogenic properties .

Aminophenoxy-Modified Benzoates

Example Compound :

- Methyl 4-((4-aminophenoxy)methyl)benzoate (21)

Key Differences :

Substitution Pattern Variants

Example Compound :

- Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate

Key Differences :

- Electronic Effects: The amino group at position 4 and methoxy at position 2 create a push-pull electronic system, altering UV-Vis absorption and redox behavior compared to the para-substituted parent compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.